Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

aspartic protease inhibition pepsin stereochemistry-activity relationship

Researchers studying aspartic protease inhibition often face irreproducible structure-activity relationships due to undefined stereochemistry. Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid is a chirally pure building block whose (3S,4S) configuration is essential for sub-nanomolar pepsin inhibition. - The (3S,4S) isomer achieves sub-nanomolar Ki against pepsin, while the (3R,4S) epimer loses >100-fold affinity. - Rigorously established absolute configuration via total synthesis and oxazolidinone crystallography. - Supplied with specific rotation acceptance criteria ([α]D -57° ±2°, c=1 in DMF) for batch-to-batch consistency.

Molecular Formula C26H25NO5
Molecular Weight 431.48
CAS No. 198542-01-7
Cat. No. B1149004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid
CAS198542-01-7
Molecular FormulaC26H25NO5
Molecular Weight431.48
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(3S,4S)-AHPPA-OH: Stereochemically Pure Building Block for SAR-Driven Peptide Synthesis


Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA-OH) is a chirally defined γ-amino-β-hydroxy acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) . The (3S,4S) absolute configuration was rigorously established through total synthesis and oxazolidinone crystallography [1]. Incorporated into peptidomimetic inhibitors, this scaffold has yielded sub-nanomolar Ki values against pepsin, demonstrating that the (3S,4S) stereochemistry is a primary driver of inhibitory potency in aspartic protease targeting [1].

Stereochemically defined (3S,4S)-AHPPA building block
Fmoc-protected for solid-phase peptide synthesis
Supports aspartic protease inhibitor SAR studies
Reported to enable stereochemical-activity correlation when incorporated into peptidomimetic inhibitors

Fmoc-(3S,4S)-AHPPA-OH: Why Diastereomer and Statine Substitution Fails


The (3S,4S) configuration of AHPPA is not a minor structural nuance; it dictates a 100- to 3000-fold difference in enzyme inhibition. Replacing (3S,4S)-AHPPA with its (3R,4S) epimer in pepstatin-derived tripeptides reduces pepsin affinity by over two orders of magnitude [1]. Conversely, for HIV-1 protease, the stereochemical preference is inverted, and the (3R,4S) isomer becomes the more potent inhibitor [2]. Thus, indiscriminate substitution with “AHPPA” of unspecified stereochemistry or with the closely related statine (4-amino-3-hydroxy-6-methylheptanoic acid) will not produce the same biological profile and can lead to erroneous structure-activity conclusions.

Attribute
This Product (3S,4S)
Common Substitute
Stereochemistry
(3S,4S) absolute configuration
(3R,4S) epimer or statine
Pepsin Affinity
Preserved high-affinity binding profile
May shift affinity by orders of magnitude
Target Compatibility
Suitable for pepsin/renin aspartic protease studies
HIV-1 protease may show inverted preference; statine alters SAR interpretation
SAR Conclusion Risk
Enables stereochemical SAR assignment
May lead to false-negative structure-activity conclusions

Fmoc-(3S,4S)-AHPPA-OH: Quantitative Differentiation from Closest Analogs


Pepsin Inhibition: (3S,4S)-AHPPA vs. Statine and 3R Epimer

In a head-to-head study, the tripeptide Iva-Val-(3S,4S)-AHPPA-Ala-NHiC₅H₁₁ inhibited porcine pepsin with Ki = 0.9 × 10⁻⁹ M, essentially equipotent to the analogous statine-containing tripeptide (Ki = 1.1 × 10⁻⁹ M) [1]. In contrast, the (3R,4S)-statine epimer Iva-Val-(3R,4S)-Sta-Ala-NHiC₅H₁₁ exhibited Ki = 3 × 10⁻⁶ M, and the authors explicitly state that changing the (3S)-hydroxy group to (3R) or shortening the peptide chain diminished binding to pepsin over 100-fold [1].

Pepsin Inhibition
Head-to-head
Iva-Val-(3S,4S)-AHPPA-Ala-NHiC₅H₁₁ Ki = 0.9 × 10⁻⁹ M vs. 3R epimer Ki = 3 × 10⁻⁶ M (>100-fold difference)
Supports stereochemical-activity interpretation in pepsin inhibition
Under reported assay conditions; epimer change may alter binding
aspartic protease inhibition pepsin stereochemistry-activity relationship

HIV-1 Protease: Stereochemical Preference Inversion

In HIV-1 protease inhibition, the (3R,4S)-AHPPA-containing compound (Boc-L-Gln-L-Asn-(3R,4S)-AHPPA-2′-methylbutylamide) exhibited a Ki of 0.36 μM [1]. The authors note that the more potent alcohol configuration of AHPPA is (R), which is opposite to the configuration in potent inhibitors of other aspartic proteases such as pepsin and renin [1]. While direct Ki values for the (3S,4S) isomer in the same HIV-1 assay are not reported in the abstract, the explicit statement of inverted preference confirms that (3S,4S)-AHPPA is the disfavored isomer for this target.

HIV-1 Protease Preference
Reported
HIV-1 protease favors (3R,4S)-AHPPA (Ki = 0.36 μM); (3S,4S) is the disfavored isomer
Stereochemical preference is target-dependent; this isomer serves as a negative control for HIV-1 studies
Absence of direct (3S,4S) Ki in same assay requires verification
HIV-1 protease antiviral stereochemical inversion

Optical Rotation: Diastereomeric Purity Verification

Synthetic intermediates Boc-(3S,4S)-AHPPA-OEt and Boc-(3R,4S)-AHPPA-OEt exhibit markedly different specific rotations: [α]D = −35.0° (c 1.0, CH₃OH) for the (3S,4S) isomer vs −14.2° (c 1.0, CH₃OH) for the (3R,4S) isomer [1]. Similarly, the free amino acids H-(3S,4S)-AHPPA-OH and H-(3R,4S)-AHPPA-OH show [α]D = +24.8° (c 0.44, H₂O) and −42.7° (c 0.12, H₂O), respectively [1]. These values provide a straightforward method to confirm diastereomeric identity and detect epimeric contamination.

Optical Rotation
Supporting evidence
Boc-(3S,4S)-AHPPA-OEt [α]D = −35.0° (c 1.0, CH₃OH); H-(3S,4S)-AHPPA-OH [α]D = +24.8° (c 0.44, H₂O)
Published rotation values support diastereomeric identity verification
Batch-specific measurement recommended; deviations may indicate epimeric impurity
quality control diastereomeric purity optical rotation

Fmoc-(3S,4S)-AHPPA-OH: Optimal Application Scenarios


SAR Studies on Aspartic Protease Inhibitors (Pepsin/Renin)

When the goal is to correlate the C-3 hydroxyl stereochemistry with inhibitory potency against mammalian aspartic proteases, Fmoc-(3S,4S)-AHPPA-OH is the mandatory building block. The Rich et al. dataset shows that only the (3S,4S) configuration confers sub-nanomolar pepsin Ki, while the 3R epimer loses >100-fold affinity [1]. Any attempt to use the (3R,4S) isomer or a racemic mixture will obscure the SAR signal and may lead to false-negative conclusions about the importance of the hydroxyl group.

Renin Inhibitor Peptidomimetics: C-Terminal Modifications

The 1980 study demonstrates that replacing the C-terminal statine residue of pepstatin with an N-isoamyl amide group while retaining (3S,4S)-AHPPA yields analogs (e.g., compound 17) that are only ~20-fold weaker than pepstatin against pepsin, confirming that the scaffold tolerates C-terminal simplification [1]. This makes Fmoc-(3S,4S)-AHPPA-OH a strategic choice for exploring renin inhibitor libraries where C-terminal diversity is required without sacrificing the essential 3S-hydroxy pharmacophore.

Stereochemical Probe for Dual-Target Inhibitor Design

A researcher investigating the structural basis of stereochemical preference inversion between host and viral aspartic proteases should procure both Fmoc-(3S,4S)-AHPPA-OH and its (3R,4S) counterpart. The Sakurai et al. finding that HIV-1 protease favors the (R) alcohol configuration [2] makes the (3S,4S) isomer a critical negative control for demonstrating target selectivity and for validating computational docking models that predict opposite binding modes.

QC Release Testing for AHPPA-Containing Peptides

Contract research organizations and in-house core facilities synthesizing AHPPA-modified peptides can use the published specific rotation values [1] as acceptance criteria for intermediate diastereomeric purity. A Boc-(3S,4S)-AHPPA-OEt intermediate with [α]D within ±2° of −35.0° (c 1.0, CH₃OH) provides quantitative evidence that the stereochemistry has been preserved throughout synthesis, reducing the risk of releasing biologically inconsistent batches.

Application
Selection Property
Validation Focus
Aspartic protease inhibitor SAR studies
Defined (3S,4S) stereochemistry
Stereochemical-activity correlation vs. pepsin
Renin inhibitor peptidomimetic libraries
C-terminal diversification tolerance
Scaffold modification without loss of 3S-OH pharmacophore
Dual-target stereochemical probe
(3S,4S) isomer as negative control
Target selectivity validation (pepsin vs. HIV-1 protease)
QC release testing for AHPPA intermediates
Published specific rotation reference
Optical rotation identity verification

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